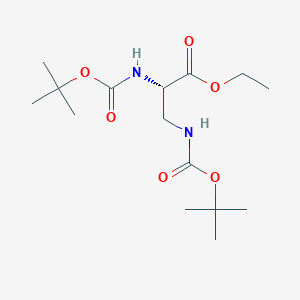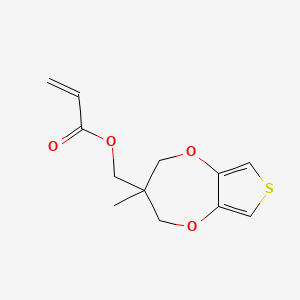![molecular formula C49H42O14 B6318946 Calix[7]hydroquinone CAS No. 182810-00-0](/img/structure/B6318946.png)
Calix[7]hydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calix[7]hydroquinone, also known as C7HQ, is a synthetic organic compound composed of seven hydroquinone molecules connected in a calixarene structure. It is a versatile compound with numerous applications in organic chemistry, biochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis and Immobilization Calix[7]hydroquinone has been utilized in the synthesis and immobilization of metallic nanoparticles (NPs). This process involves using a this compound monolayer as a host matrix for in situ redox synthesis of metallic NPs. This method is significant for creating well-controlled NPs on various surfaces, which has potential applications in decorating irregular surfaces of miniaturized, three-dimensional objects (Zhou & Srinivasan, 2013).
Catalysis in Chemical Reactions Calix[4]hydroquinone, a related compound, demonstrates the ability to catalyze proton exchange between water and acetone. This process is facilitated by a unique property of calix[4]hydroquinone nanotubes, which can create a substantial decrease in the proton transfer energy barrier (Zakharov, Masunov & Dreuw, 2009).
Nitric Oxide Release Calix[4]monohydroquinone, another variant, has been used in the generation of nitric oxide (NO) gas. This involves a one-electron reduction mechanism that releases NO without external reducing agents. The significance lies in the ability to reuse calix[4]monoquinone for new NO-releasing cycles (Wanigasekara et al., 2008).
Supramolecular Organic Nanotubes Study The study of calix[4]hydroquinone nanotubes has provided insights into solvent molecules trapped in these structures. NMR spectroscopy and DFT calculations show how acetone molecules are hydrogen-bonded within the nanotubes, leading to an understanding of the interactions at the molecular level (Hoffmann et al., 2004).
Applications in Nano-Devices this compound has been used in the synthesis of silver nanoparticles (AgNPs) for potential use in electronic nano-devices. The process includes in situ synthesis and immobilization of AgNPs on silicon surfaces, highlighting the potential of this compound in nanotechnology (Zhou, Teo & Srinivasan, 2014).
Eigenschaften
IUPAC Name |
octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-5,11,17,23,29,35,41,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H42O14/c50-36-8-22-1-23-9-37(51)11-25(44(23)58)3-27-13-39(53)15-29(46(27)60)5-31-17-41(55)19-33(48(31)62)7-35-21-42(56)20-34(49(35)63)6-32-18-40(54)16-30(47(32)61)4-28-14-38(52)12-26(45(28)59)2-24(10-36)43(22)57/h8-21,50-63H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZJLSVDDMHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C1=CC(=C8)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)


![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)

